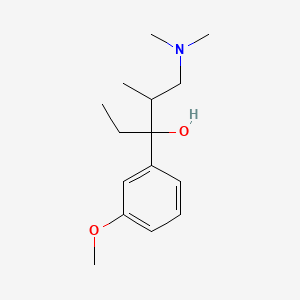

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Overview

Description

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, commonly referred to as DMAMP, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that is used as a reagent in synthetic organic chemistry, as well as a substrate for various enzymes and receptors. DMAMP has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and medical research.

Scientific Research Applications

Synthesis and Chemical Reactions

- A study by Fang Ling (2011) explored the synthesis of this compound using 3-Pentanone as the starting material. The process involved a series of chemical reactions, including the Mannich reaction, resolution, Grignard reaction, and others, achieving an overall yield of 30.6% (Fang Ling, 2011).

- Research by M. Wissler et al. (2007) discussed a one-pot synthesis method involving a bifunctional palladium/amberlyst catalyst. This synthesis method demonstrated significant analgesic efficiency (M. Wissler et al., 2007).

- A paper by D. J. Collins and H. A. Jacobs (1986) detailed the reaction of 1-methoxy-2-methyl-1-trimethylsilyloxyprop-1-ene with other compounds, resulting in the formation of related methylpentanol derivatives (D. J. Collins & H. A. Jacobs, 1986).

Pharmaceutical and Biological Applications

- A study conducted by A. Casy and A. Parulkar (1969) investigated the synthesis and anti-histaminic properties of isomeric aminobutenes derived from a related compound. This study provided insights into the structural influences on anti-histaminic activity (A. Casy & A. Parulkar, 1969).

- G. Sandler's research (1960) involved the clinical evaluation of a new coronary vasodilator, closely related to the compound . This study highlighted the importance of controlled studies in assessing new pharmaceutical agents (G. Sandler, 1960).

- S. Collina et al. (1999) described the resolution of a key intermediate compound in the synthesis of alkylaminoalkylnaphthalenic analgesics, providing a deeper understanding of the behavior of these compounds in solution (S. Collina et al., 1999).

Advanced Materials and Analytical Techniques

- GA. Alcántara Blanco et al. (2020) encapsulated DBA analogs, including a compound structurally similar to the target compound, in poly(lactic acid) membranes. This research focused on applications in controlled drug release systems and tissue engineering (GA. Alcántara Blanco et al., 2020).

- The work by G. Koten et al. (1975) involved the synthesis of arylcopper compounds with improved thermal, hydrolytic, and oxidative stability, using a compound structurally similar to the target compound (G. Koten et al., 1975).

properties

IUPAC Name |

1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNRRUTVGXCKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)

![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)

![[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate](/img/structure/B3036997.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B3037000.png)

![2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3037004.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone](/img/structure/B3037007.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B3037011.png)

![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3037016.png)